(2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2-bromophenyl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-11-8-16-19-9-12-10-21(7-6-15(12)22(16)20-11)17(23)13-4-2-3-5-14(13)18/h2-5,8-9H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPUGCIYSAGWSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4=CC=CC=C4Br)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-bromophenyl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone , a derivative of pyrazolo[1,5-a]pyrimidine, has garnered attention in recent pharmacological research due to its promising biological activities, particularly in anticancer applications. This article synthesizes findings from various studies to outline the compound's biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by a bromophenyl group and a dihydropyrazolo-pyrido-pyrimidine moiety. The presence of these functional groups is critical for its biological activity, influencing interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. Specifically, the compound has been evaluated for its ability to inhibit key proteins involved in cancer cell proliferation.
Inhibition of CDK2 and TRKA
Research indicates that the compound exhibits potent dual inhibitory activity against cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA). Notably, it has shown an IC50 of 0.09 µM against CDK2 and 0.45 µM against TRKA, comparable to established inhibitors like ribociclib and larotrectinib .
Table 1: Inhibition Potency Against CDK2 and TRKA
| Compound | Target | IC50 (µM) |
|---|---|---|
| This compound | CDK2 | 0.09 |
| This compound | TRKA | 0.45 |
| Ribociclib | CDK2 | 0.07 |
| Larotrectinib | TRKA | 0.07 |
Broad-Spectrum Anticancer Activity
The compound has been tested across various cancer cell lines with promising results. It achieved a mean growth inhibition (GI%) of 43.9% across 56 different cell lines. Specific cell lines such as lung carcinoma HOP-92 and NCI-H460 exhibited GI% values of 71.8% and 66.12%, respectively .
Table 2: Growth Inhibition Across Cancer Cell Lines
| Cell Line | GI% (%) |
|---|---|
| HOP-92 | 71.8 |
| NCI-H460 | 66.12 |
| ACHN | 66.02 |
| RFX 393 | Up to 112.34 |
The mechanism by which this compound exerts its anticancer effects includes:
- Cell Cycle Arrest : Treatment with the compound led to significant arrest in the G0–G1 phase of the cell cycle in renal carcinoma cells (RFX 393), indicating its potential to halt cancer progression .
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells, further contributing to its efficacy as an anticancer agent.
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to the active sites of CDK2 and TRKA, similar to known inhibitors, which elucidates its mechanism at the molecular level .
Case Studies and Clinical Relevance
While extensive clinical trials are yet to be conducted specifically for this compound, preliminary findings underscore its potential as a lead candidate for developing novel anticancer therapies. The dual inhibition profile presents an opportunity for targeting multiple pathways involved in tumor growth and survival.
Q & A
Q. How to scale up synthesis while maintaining regioselectivity?
- Methodology : Transition from batch to flow chemistry with precise temperature control (80–100°C) and residence time (30 min). Use inline FTIR to monitor cyclization progress. Implement safety protocols for handling bromine-containing intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
